molecular formula C9H10BrCl B1283242 1-(3-Bromopropyl)-3-chlorobenzene CAS No. 91085-89-1

1-(3-Bromopropyl)-3-chlorobenzene

Cat. No. B1283242
CAS RN: 91085-89-1
M. Wt: 233.53 g/mol
InChI Key: OHERYFKQOIVITI-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-chlorobenzene is a halogenated organic compound that is of interest in various chemical research areas. It is a derivative of benzene, where a bromine atom is attached to the propyl group and a chlorine atom is directly attached to the benzene ring. This compound is not explicitly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its properties and potential applications.

Synthesis Analysis

The synthesis of halogenated benzene derivatives, such as 1-(3-Bromopropyl)-3-chlorobenzene, can be achieved through various methods. One approach is the gold-catalyzed synthesis of dienes using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates high diastereoselectivity and the ability to undergo further reactions like Diels-Alder and cross-coupling reactions . Although this method does not directly synthesize the compound , it provides a potential pathway for its synthesis by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorobenzene and bromobenzene derivatives has been studied using techniques such as NMR spectroscopy in liquid crystalline phases . These studies provide detailed information on the molecular geometry and electronic environment of the halogen atoms on the benzene ring, which is relevant for understanding the structure of 1-(3-Bromopropyl)-3-chlorobenzene.

Chemical Reactions Analysis

Halogenated benzene compounds participate in various chemical reactions. For instance, dissociative electron attachment (DEA) studies on bromo-chlorobenzene isomers reveal temperature-dependent formation of fragment anions, which can be interpreted with thermodynamics calculations . This suggests that 1-(3-Bromopropyl)-3-chlorobenzene may also undergo similar dissociative processes, potentially useful in understanding its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene compounds have been extensively studied. For example, the solubility of related compounds in aqueous ethanol mixtures has been measured, providing valuable data for purification processes . Ultrasonic investigations on mixtures of bromopropane and chlorobenzene offer insights into molecular interactions and acoustical parameters . These studies can be extrapolated to predict the behavior of 1-(3-Bromopropyl)-3-chlorobenzene in various solvents and under different physical conditions.

Scientific Research Applications

  • Pharmaceutical Research

    • Application : 1-Bromo-3-chloropropane is used in the preparation of active pharmaceutical ingredient intermediates such as gemfibrozil and reproterol .
    • Results or Outcomes : The outcomes of these applications are the production of pharmaceuticals like gemfibrozil and reproterol .
  • Cardiovascular Disease Research

    • Application : This compound is involved in the preparation of materials for cardiovascular disease drugs .
    • Results or Outcomes : The outcomes of these applications are the production of drugs for cardiovascular diseases .
  • Analgesic Drug Research

    • Application : 1-Bromo-3-chloropropane is used in the preparation of materials for analgesic drugs .
    • Results or Outcomes : The outcomes of these applications are the production of analgesic drugs .
  • Nucleic Acid Separation

    • Application : This compound is utilized as a phase separation reagent for the isolation of ribonucleic acid (RNA) in high quality. It is considered as a replacement of chloroform in nucleic acid separations .
    • Results or Outcomes : The outcomes of these applications are the isolation of high-quality RNA .
  • Silane Coupling Agents

    • Application : 1-(3-Bromopropyl)-3-chlorobenzene is used in the synthesis of silane coupling agents like (3-Bromopropyl)trichlorosilane .
    • Results or Outcomes : The outcomes of these applications are the production of silane coupling agents like (3-Bromopropyl)trichlorosilane .
  • Solvent

    • Application : 1-(3-Bromopropyl)-3-chlorobenzene is miscible with alcohols, chloroform, and ether, but immiscible with water . This property makes it useful as a solvent in various chemical reactions.
    • Results or Outcomes : The use of this compound as a solvent can facilitate chemical reactions and improve the yield of the desired products .
  • Synthesis of Epoxy Resin

    • Application : 1-(3-Bromopropyl)-3-chlorobenzene is used in the industrial production of valuable products such as epoxy resin through radical allylic chlorination .
    • Results or Outcomes : The outcomes of these applications are the production of epoxy resin .
  • Preparation of Silanol Crosslinking

    • Application : 1-(3-Bromopropyl)-3-chlorobenzene is used in the synthesis of silanol crosslinking agents, which can stabilize Polybenzimidazoles (PBI) membranes in the presence of phosphoric acid (PA). These membranes are promising electrolytes for medium temperature fuel cells .
    • Results or Outcomes : The outcomes of these applications are the production of silanol crosslinking agents, which can stabilize PBI membranes in the presence of PA .

Safety And Hazards

As with any chemical compound, “1-(3-Bromopropyl)-3-chlorobenzene” should be handled with care. It could be harmful if swallowed or inhaled, and it might cause skin or eye irritation .

Future Directions

The future directions for research on “1-(3-Bromopropyl)-3-chlorobenzene” would depend on its potential applications. It could be used as a starting material for the synthesis of other compounds, or it could be studied for its physical and chemical properties .

properties

IUPAC Name

1-(3-bromopropyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHERYFKQOIVITI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555599
Record name 1-(3-Bromopropyl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-3-chlorobenzene

CAS RN

91085-89-1
Record name 1-(3-Bromopropyl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3-(3-chloro-phenyl)-propan-1-ol (12.54 g, 73.6 mmol) and N,N′-carbonyl diimidazole (13.12 g, 81 mmol) in CH3CN was stirred at room temperature for 1 h. Allyl bromide (53.43 g, 442 mmol) was added and the reaction was heated at reflux for 24 h. The reaction was cooled to room temperature and brine and EtOAc were added. The aqueous solution was extracted with EtOAc and the organic solution was dried (MgSO4), filtered, and concentrated. Flash chromatography provided the title compound in about 85% yield. 1H NMR (400 MHz, CDCl3) δ 7.30–7.09 (m, 4H), 3.38 (t, 2H), 2.76 (t, 2H), 2.15 (t, 2H).
Quantity
12.54 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyl diimidazole
Quantity
13.12 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
53.43 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

Compound 25-1 (1.00 g) was dissolved in methylene chloride (100 ml), triphenylphosphine (1.71 g) and N-bromosuccinimide (1.15 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 5 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (50 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (970 mg) as a colorless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Two

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